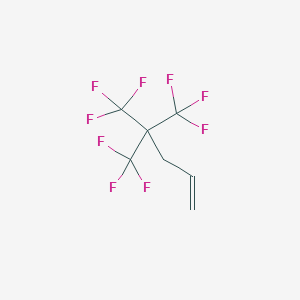

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorinated compounds, such as "5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene," play crucial roles in various applications due to their unique properties, including chemical and thermal stability, and hydrophobicity. These properties are derived from the strong carbon-fluorine (C-F) bonds and the high electronegativity of fluorine.

Synthesis Analysis

The synthesis of complex fluorinated compounds often involves direct fluorination or nucleophilic substitution reactions. For instance, sterically hindered fluorinated benzene derivatives can be synthesized via aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by X-ray crystallography, showcasing unusual bond angles around substituted atoms due to the presence of fluorine. These structures can significantly differ from non-fluorinated analogs, affecting their physical and chemical properties (Sasaki, Tanabe, & Yoshifuji, 1999).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique reactivity patterns, including enhanced electrophilicity and stability towards hydrolysis and oxidation. The introduction of fluorine atoms can alter the reactivity of molecules, making them useful in various chemical transformations (Barlow, Haszeldine, & Murray, 1980).

Physical Properties Analysis

The presence of fluorine atoms often leads to high thermal and chemical stability, low surface energy, and unique solubility profiles. These properties are exploited in materials science, pharmaceuticals, and agrochemicals (Yin et al., 2005).

Chemical Properties Analysis

Fluorinated compounds' chemical properties, such as acidity, basicity, and redox potential, are significantly influenced by the electronegativity and small size of the fluorine atom. These properties can be tailored for specific applications, including catalysts, solvents, and pharmaceuticals (Nielsen et al., 2017).

Applications De Recherche Scientifique

Liquid Crystal Dimers and Twist-Bend Nematic Phase

Research on methylene-linked liquid crystal dimers, such as 1,5-bis(4-cyanoanilinebenzylidene-4′-yl)pentane and related compounds, demonstrates the formation of twist-bend nematic phases due to the bent geometry of methylene-linked odd-membered dimers. This highlights the role of specific molecular structures in determining the physical properties of liquid crystals, which could be relevant for understanding the properties of fluorinated compounds in electronic displays and optical devices (Henderson & Imrie, 2011).

Organic Light-Emitting Diodes (OLEDs)

BODIPY-based materials, including fluorinated compounds, have emerged as platforms for applications in OLEDs. The structural design and synthesis of these materials have been explored for their potential in creating 'metal-free' infrared emitters. This area of research indicates the importance of fluorinated compounds in developing new organic semiconductors for optoelectronic applications (Squeo & Pasini, 2020).

Green Chemistry and Synthesis

A practical synthesis of 5,5′-Methylene-bis(benzotriazole) demonstrates the efficiency and environmental benignity of synthesizing useful molecules, highlighting the role of green chemistry in producing intermediates for metal passivators and light-sensitive materials. This reflects the potential of environmentally friendly methods in synthesizing complex fluorinated compounds (Gu et al., 2009).

Fluoroalkylation Reactions in Aqueous Media

The development of methods for the mild, environment-friendly incorporation of fluorinated groups into target molecules has been explored, showing the potential for green chemistry approaches in modifying the properties of molecules through fluoroalkylation. This research could provide insights into the functionalization of "5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene" and similar compounds for various applications (Song et al., 2018).

Propriétés

IUPAC Name |

5,5,5-trifluoro-4,4-bis(trifluoromethyl)pent-1-ene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F9/c1-2-3-4(5(8,9)10,6(11,12)13)7(14,15)16/h2H,1,3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCUPMXWGWBRAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508891 |

Source

|

| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |

CAS RN |

14115-46-9 |

Source

|

| Record name | 5,5,5-Trifluoro-4,4-bis(trifluoromethyl)pent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.